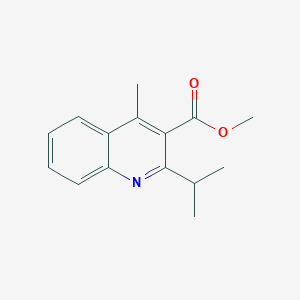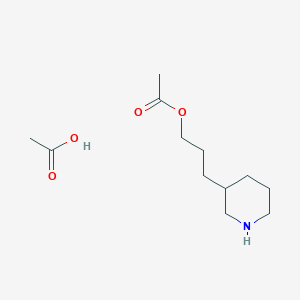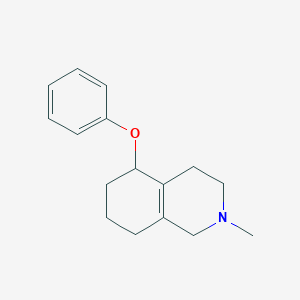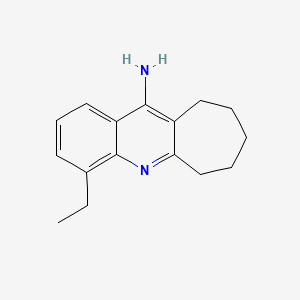
5-Bromo-4-methyl-6-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-methyl-6-phenylpyrimidine is a heterocyclic organic compound with the molecular formula C11H9BrN2 It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methyl-6-phenylpyrimidine typically involves the reaction of 5-bromo-4-chloro-6-methylpyrimidine with phenylboronic acid. This reaction is carried out in the presence of potassium phosphate and dichloro(1,1’-bis(diphenylphosphanyl)ferrocene)palladium(II) chloride in 1,4-dioxane at 90°C for 16 hours under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-4-methyl-6-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other substituents.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions:
Substitution Reactions: Typically use nucleophiles such as amines or thiols.
Oxidation Reactions: Often employ oxidizing agents like potassium permanganate.
Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative.
Aplicaciones Científicas De Investigación
5-Bromo-4-methyl-6-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-methyl-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, in neuroprotective applications, it may inhibit endoplasmic reticulum stress and apoptosis pathways, thereby protecting neuronal cells . The compound’s effects are mediated through its binding to key proteins and enzymes involved in these pathways.
Comparación Con Compuestos Similares
- 5-Bromo-4-chloro-6-methylpyrimidine
- 5-Bromo-4-ethylpyrimidine
- 5-Bromo-4-phenylpyrimidine
Comparison: 5-Bromo-4-methyl-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted research and applications .
Propiedades
Fórmula molecular |
C11H9BrN2 |
|---|---|
Peso molecular |
249.11 g/mol |
Nombre IUPAC |
5-bromo-4-methyl-6-phenylpyrimidine |
InChI |
InChI=1S/C11H9BrN2/c1-8-10(12)11(14-7-13-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Clave InChI |
MKUPPMCOVMMNSU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=N1)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11867738.png)

![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11867749.png)







